molecular formula C17H15N3O4S B2587372 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1021225-60-4

8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2587372
CAS No.: 1021225-60-4
M. Wt: 357.38
InChI Key: BIYSXFNFWJCCPF-UHFFFAOYSA-N
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Description

8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where an appropriate phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves coupling the chromene core with the pyridazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit significant activity against certain enzymes or receptors, making it a candidate for drug development. Its potential anti-inflammatory and anticancer properties are of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Preliminary studies might focus on its efficacy and safety in treating diseases such as cancer, inflammatory disorders, and microbial infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or interact with DNA, leading to its biological effects. The exact pathways would depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and coumarin share the chromene core and exhibit anticoagulant properties.

    Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their anti-inflammatory and anticancer activities.

Uniqueness

What sets 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide apart is the combination of the chromene and pyridazine moieties, along with the ethoxy and methylthio substituents. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-ethoxy-N-(6-methylsulfanylpyridazin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-23-12-6-4-5-10-9-11(17(22)24-15(10)12)16(21)18-13-7-8-14(25-2)20-19-13/h4-9H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSXFNFWJCCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NN=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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